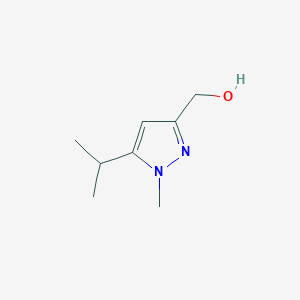

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

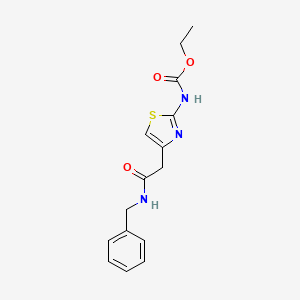

“(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C8H14N2O . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 5-position with an isopropyl group and at the 1-position with a methyl group . The 3-position of the pyrazole ring is linked to a methanol group .

Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 267.4±25.0 °C and a predicted density of 1.07±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 13.60±0.10 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Compounds similar to (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol have been synthesized and characterized using various spectroscopic techniques, highlighting their potential in organic synthesis and material science (Cao, Quan, & Dong, 2008).

Structural Analysis

- Detailed structural analysis of related compounds, involving X-ray diffraction and NMR spectroscopy, contributes to a deeper understanding of their molecular configuration and potential applications in chemistry (Cao, Dong, Shen, & Dong, 2010).

Computational Synthesis Studies

- Computational studies have been conducted to explore the synthesis of derivatives similar to this compound, illustrating the role of technology in advancing chemical synthesis (Mabrouk et al., 2020).

Ultrasonics in Synthesis

- Ultrasonics has been used to synthesize pyrazole derivatives, showcasing innovative methods in chemical synthesis that could be applicable to compounds like this compound (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Lipase-Catalyzed Reactions

- Research on lipase-catalyzed reactions involving pyrazole derivatives offers insights into enzymatic processes that might be relevant to the chemical transformations of compounds like this compound (Kao & Tsai, 2016).

Corrosion Inhibition

- Studies on the corrosion inhibition properties of pyrazole compounds highlight their potential application in materials science and engineering (Tebbji, Oudda, Hammouti, Benkaddour, Kodadi, & Ramdani, 2005).

Precursors in Synthesis

- Research indicates that similar compounds can serve as precursors in the synthesis of biomimetic chelating ligands, showing their applicability in biochemistry and pharmaceutical science (Gaynor, McIntyre, & Creutz, 2023).

Biological Activities

- Studies on pyrazole derivatives have explored their biological activities, which can inform potential pharmacological applications (Wang, Wu, Liu, Li, Song, & Li, 2015).

Mecanismo De Acción

Direcciones Futuras

The future directions for “(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol” and similar compounds could involve further exploration of their potential biological activities and applications in pharmaceuticals . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of these compounds .

Propiedades

IUPAC Name |

(1-methyl-5-propan-2-ylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11)9-10(8)3/h4,6,11H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOSACINSQHHJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)

![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407277.png)

![8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407278.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407279.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)

![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)

![(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B2407289.png)

![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)